molecular formula C19H19NO2S B2881145 8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705498-28-7

8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2881145
CAS No.: 1705498-28-7
M. Wt: 325.43
InChI Key: RERVPNKYERWIGL-UHFFFAOYSA-N
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Description

8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a biphenyl sulfonyl group

Mechanism of Action

Target of Action

The compound, also known as (1R,5S)-8-([1,1’-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, is primarily used as a monoamine neurotransmitter re-uptake inhibitor . This suggests that its primary targets are the monoamine transporters , which are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Mode of Action

As a re-uptake inhibitor, this compound binds to the monoamine transporters and blocks their function . This prevents the reabsorption of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects on the postsynaptic neuron.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic core structure, followed by the introduction of the biphenyl sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a biphenyl sulfonyl group with a bicyclic core, providing a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-23(22,20-17-9-5-10-18(20)13-12-17)19-11-4-8-16(14-19)15-6-2-1-3-7-15/h1-9,11,14,17-18H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVPNKYERWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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